molecular formula C7H9IN2O B3235636 1-(4-Iodo-3-methylpyrazolyl)acetone CAS No. 1354703-43-7

1-(4-Iodo-3-methylpyrazolyl)acetone

Cat. No. B3235636
M. Wt: 264.06
InChI Key: FEKGRSWGNDUQAD-UHFFFAOYSA-N
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Description

“1-(4-Iodo-3-methylpyrazolyl)acetone” is a chemical compound1. However, detailed information about this specific compound is not readily available. It’s worth noting that it contains an iodo group (I), a methyl group (CH3), a pyrazolyl group (a five-membered ring containing three carbon atoms and two nitrogen atoms), and an acetone group (CH3COCH3)2.



Synthesis Analysis

The synthesis of “1-(4-Iodo-3-methylpyrazolyl)acetone” is not explicitly documented in the available resources. However, a related compound, iodoacetone, can be synthesized through the reaction of acetone and iodine, typically acid-catalyzed2. A similar method might be applicable to the synthesis of “1-(4-Iodo-3-methylpyrazolyl)acetone”, but this is purely speculative without specific literature or experimental data.



Molecular Structure Analysis

The molecular structure of “1-(4-Iodo-3-methylpyrazolyl)acetone” is not explicitly provided in the available resources. However, based on its name, it likely contains an acetone group attached to a 4-iodo-3-methylpyrazole group3.



Chemical Reactions Analysis

Specific chemical reactions involving “1-(4-Iodo-3-methylpyrazolyl)acetone” are not documented in the available resources. However, iodoacetone, a related compound, is known to participate in substitution reactions4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Iodo-3-methylpyrazolyl)acetone” are not explicitly documented in the available resources. However, iodoacetone, a related compound, is a colorless liquid under normal conditions, soluble in ethanol26.


Safety And Hazards

Specific safety and hazard information for “1-(4-Iodo-3-methylpyrazolyl)acetone” is not available in the resources. However, it’s important to handle all chemical compounds with care, using appropriate personal protective equipment and following safety protocols7.


Future Directions

The future directions for “1-(4-Iodo-3-methylpyrazolyl)acetone” are not explicitly documented in the available resources. However, given its structural features, it could potentially be of interest in the development of new pharmaceuticals or materials, subject to further research and testing.


Please note that this analysis is based on the limited information available and may not fully represent the actual properties and potential applications of “1-(4-Iodo-3-methylpyrazolyl)acetone”. For a more accurate and comprehensive analysis, please refer to specific scientific literature and resources.


properties

IUPAC Name

1-(4-iodo-3-methylpyrazol-1-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O/c1-5(11)3-10-4-7(8)6(2)9-10/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKGRSWGNDUQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1I)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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